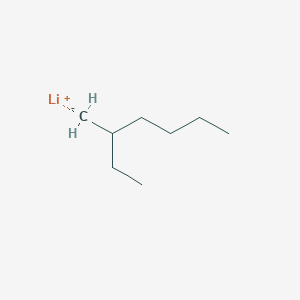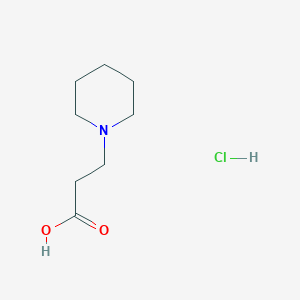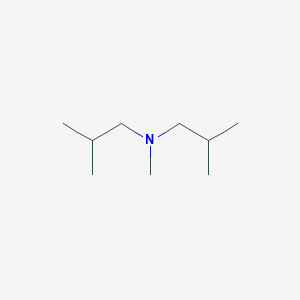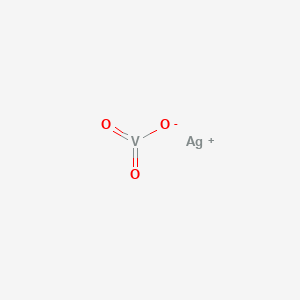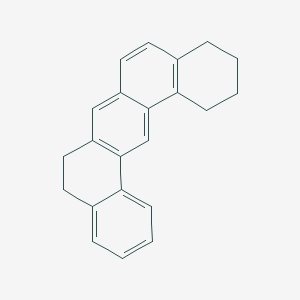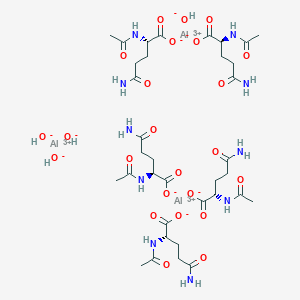
Aceglutamide aluminum
Overview
Description
Mechanism of Action
Target of Action
Aceglutamide Aluminum, also known as acetylglutamine, is an acetylated form of the amino acid L-glutamine . It primarily targets the body and brain’s glutamate precursor . Glutamate is a crucial neurotransmitter involved in cognitive functions like learning and memory.
Mode of Action
This compound functions as a prodrug to glutamine . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, this compound is metabolized into glutamine, a critical amino acid in the body, with improved potency and stability .
Pharmacokinetics
It is known that this compound has improved potency and stability compared to glutamine , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
This compound is used as a psychostimulant and nootropic, enhancing cognitive functions such as learning and memory . Additionally, it is used in the treatment of ulcers . The drug has also shown neuroprotective effects in an animal model of cerebral ischemia .
Biochemical Analysis
Biochemical Properties
Aceglutamide Aluminum functions as a prodrug to glutamine with improved potency and stability . As a derivative of glutamine, it may interact with enzymes, proteins, and other biomolecules involved in glutamine metabolism
Cellular Effects
It is used as a psychostimulant and nootropic, suggesting it may influence neuronal function . It is also used in the treatment of ulcers, indicating it may have effects on gastric cells .
Molecular Mechanism
As a prodrug to glutamine, it may exert its effects through the metabolic pathways of glutamine
Metabolic Pathways
This compound is involved in the metabolic pathways of glutamine, as it is a prodrug to glutamine . It may interact with enzymes or cofactors involved in glutamine metabolism
Preparation Methods
Aceglutamide aluminum can be synthesized through the acetylation of L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent under controlled conditions. The product is then purified through crystallization to obtain white crystals of this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Aceglutamide aluminum undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form L-glutamine and acetic acid.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are L-glutamine, acetic acid, and substituted derivatives of this compound .
Scientific Research Applications
Aceglutamide aluminum has several scientific research applications:
Comparison with Similar Compounds
Aceglutamide aluminum is similar to other acetylated amino acids such as N-acetylaspartic acid and N-acetylglutamic acid. it is unique in its dual role as a psychostimulant and antiulcer agent . Other similar compounds include:
N-acetylaspartic acid: Primarily involved in brain metabolism.
N-acetylglutamic acid: Plays a role in the urea cycle.
Citrulline: Involved in the nitric oxide cycle and has cardiovascular benefits.
This compound stands out due to its neuroprotective effects and its use in treating ulcers, making it a versatile compound in both medical and industrial applications .
Properties
IUPAC Name |
trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVHAAOJLULJLK-UHFFFAOYSA-E | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59Al3N10O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for aceglutamide aluminum's anti-ulcer activity?
A1: While the exact mechanism remains unclear, research suggests this compound might exert its effects by enhancing the natural defense mechanisms of the gastric mucosa. Studies indicate it significantly increases the concentration and total amount of components like hexosamine, sialic acid, and uronic acid in the mucosa of ulcerated areas in rats. [] These components are crucial for mucus production and granuloma formation, both essential for ulcer healing. [] Additionally, this compound demonstrated a stronger protective effect than other agents, like sodium alginate, in preventing esophageal ulceration induced in rats. [] This suggests a potential protective coating mechanism against gastric juice, further contributing to its anti-ulcer properties. []
Q2: What is the chemical formula and molecular weight of this compound?
A2: this compound, also known as pentakis(N-2-acetyl-L-glutaminato)tetrahydroxytri-aluminum, has the molecular formula C35H59Al3N10O24. []
Q3: Are there specific formulations designed to improve the palatability of this compound?
A3: Yes, research indicates that incorporating carageenan into formulations with this compound can mask its bitterness and astringent taste. [] This is particularly beneficial for oral administration, potentially improving patient compliance. []
Q4: How stable is this compound in aqueous solutions or suspensions?
A4: this compound, when formulated with carageenan, exhibits improved stability in aqueous solutions and suspensions. [] Carageenan, being a high molecular weight polymer, helps prevent phase separation, thereby enhancing the stability of the formulation. []
Q5: How is this compound absorbed in the body, and what happens to it after absorption?
A5: Studies in healthy volunteers demonstrate that aluminum from this compound is absorbed from the gastrointestinal tract. [] After absorption, it appears to be rapidly excreted, primarily through urine and feces. [] This suggests that while absorption does occur, the body efficiently eliminates the aluminum, minimizing potential accumulation. []
Q6: Are there any established analytical methods for quantifying this compound and its related substances?
A6: Yes, researchers have developed and validated specific analytical methods for this purpose. High-performance liquid chromatography (HPLC) [, ] and ion-pair chromatography [] have proven effective in quantifying this compound and identifying any related substances. These methods offer accuracy, reliability, and specificity, crucial for quality control and research purposes. [, ]
Q7: What is the role of zinc L-carnosine in treating gastric ulcers, and how does it compare to this compound?
A7: Zinc L-carnosine is another compound investigated for its anti-ulcer properties. [] It demonstrates a strong antacid effect, surpassing sodium bicarbonate, and exhibits potent anti-peptic activity. [] While both compounds target different aspects of ulcer development, research comparing their efficacy head-to-head is limited.
Q8: Are there any known safety concerns associated with long-term this compound use?
A8: While this compound is generally well-tolerated, [, ] it's important to acknowledge that aluminum absorption does occur with its use. [] While the absorbed aluminum is rapidly excreted, [] long-term effects require further investigation, particularly in individuals with impaired renal function.
Q9: What research infrastructure and resources are available for researchers interested in studying this compound?
A9: Researchers can leverage various tools and resources, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


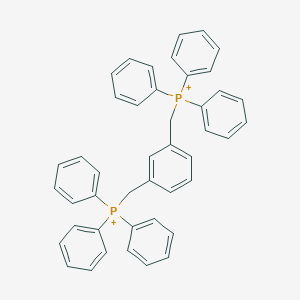
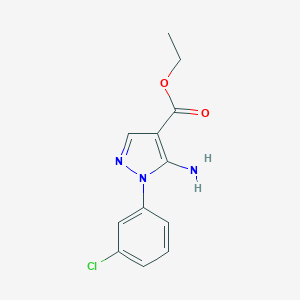

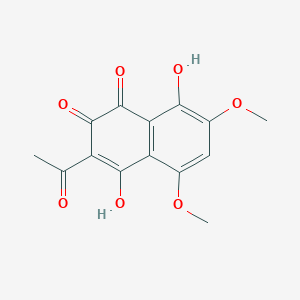
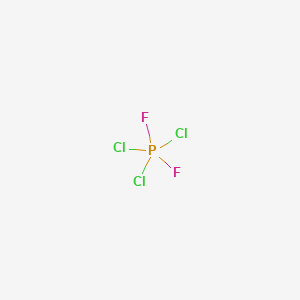
![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)
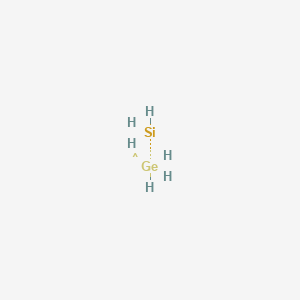
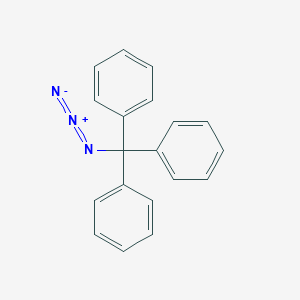
![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
